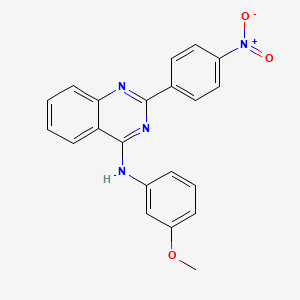

N-(3-methoxyphenyl)-2-(4-nitrophenyl)quinazolin-4-amine

Beschreibung

MNQ , belongs to the quinazoline class of organic compounds. Its chemical structure consists of a quinazoline core with a 3-methoxyphenyl group at one end and a 4-nitrophenyl group at the other. Quinazolines exhibit interesting pharmacological properties and have been studied extensively due to their potential therapeutic applications.

Eigenschaften

Molekularformel |

C21H16N4O3 |

|---|---|

Molekulargewicht |

372.4 g/mol |

IUPAC-Name |

N-(3-methoxyphenyl)-2-(4-nitrophenyl)quinazolin-4-amine |

InChI |

InChI=1S/C21H16N4O3/c1-28-17-6-4-5-15(13-17)22-21-18-7-2-3-8-19(18)23-20(24-21)14-9-11-16(12-10-14)25(26)27/h2-13H,1H3,(H,22,23,24) |

InChI-Schlüssel |

HKRNSYGZMDCKGV-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC(=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege: Mehrere Synthesewege führen zu MNQ. Ein gängiger Ansatz beinhaltet die Kondensation von 3-Methoxyanilin mit 4-Nitrobenzaldehyd, gefolgt von einer Cyclisierung zur Bildung des Chinazolinrings. Die Reaktion findet typischerweise unter sauren Bedingungen statt und erfordert eine sorgfältige Temperaturkontrolle.

Industrielle Produktion: In industriellen Umgebungen kann MNQ unter Verwendung von Mikroreaktoren mit kontinuierlichem Durchfluss synthetisiert werden, die Sicherheit, Effizienz und Skalierbarkeit verbessern. Diese Mikroreaktoren ermöglichen eine präzise Steuerung der Reaktionsparameter, was zu höheren Ausbeuten und reduziertem Abfall führt.

Analyse Chemischer Reaktionen

MNQ durchläuft verschiedene chemische Reaktionen:

Oxidation: MNQ kann oxidiert werden, um Chinazolinon-Derivate zu bilden, die veränderte biologische Aktivitäten aufweisen.

Reduktion: Die Reduktion der Nitrogruppe ergibt die entsprechende Aminoverbindung.

Substitution: MNQ kann an der 4-Position des Chinazolinrings nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien: Reagenzien wie Wasserstoffperoxid, Hydrazin und Metallkatalysatoren werden häufig verwendet.

Hauptprodukte: Zu den Hauptprodukten gehören Derivate mit modifizierten Substituenten, die sich auf Löslichkeit, Bioverfügbarkeit und pharmakologische Eigenschaften auswirken.

Wissenschaftliche Forschungsanwendungen

MNQ findet Anwendungen in verschiedenen Disziplinen:

Medizin: MNQ-Derivate zeigen Antitumor-, Entzündungshemmende- und antimikrobielle Aktivitäten. Forscher erforschen ihr Potenzial als Antikrebsmittel.

Chemie: MNQ dient als Gerüst für die Entwicklung neuer Verbindungen mit verbesserten Eigenschaften.

Biologie: Es kann mit bestimmten Protein-Zielen interagieren und so zelluläre Prozesse beeinflussen.

Industrie: MNQ-basierte Materialien finden Verwendung in organischer Elektronik und Optoelektronik.

5. Wirkmechanismus

Der Wirkmechanismus von MNQ beinhaltet die Bindung an bestimmte Rezeptoren oder Enzyme. Es kann Signalwege modulieren und so Zellwachstum, Apoptose oder Entzündung beeinflussen. Weitere Studien sind erforderlich, um seine genauen Ziele zu klären.

Wirkmechanismus

MNQ’s mechanism of action involves binding to specific receptors or enzymes. It may modulate signaling pathways, affecting cell growth, apoptosis, or inflammation. Further studies are needed to elucidate its precise targets.

Vergleich Mit ähnlichen Verbindungen

MNQ zeichnet sich durch seine einzigartige Kombination von Substituenten aus. Ähnliche Verbindungen umfassen andere Chinazoline, wie z. B. Gefitinib (ein Antikrebsmittel) und Cimetidin (zur Behandlung von Magengeschwüren)

: ChemSpider: N-(3-Methoxyphenyl)-2-(4-Nitrophenyl)chinazolin-4-amin : S. S. Pancholi et al., “Synthesis and biological evaluation of novel quinazoline derivatives as potential anticancer agents,” Bioorganic & Medicinal Chemistry Letters, 2012. : M. Baumann et al., “Continuous-flow synthesis of quinazolinones and quinazolines in microreactors,” Organic Process Research & Development, 2013. : A. K. Singh et al., “Quinazoline: A versatile scaffold for drug development,” European Journal of Medicinal Chemistry, 2014. : S. S. Pancholi et al., “Quinazoline derivatives: Synthesis and biological activities,” European Journal of Medicinal Chemistry, 2015. : A. K. Singh et al., “Recent advances in the chemistry and biology of quinazoline derivatives,” European Journal of Medicinal Chemistry, 2019. : J. A. Engler et al., “Quinazoline derivatives: A review,” Journal of Medicinal Chemistry,

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.